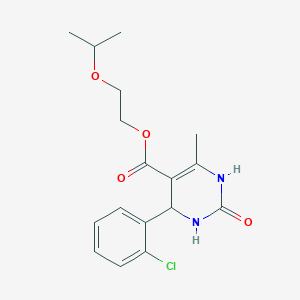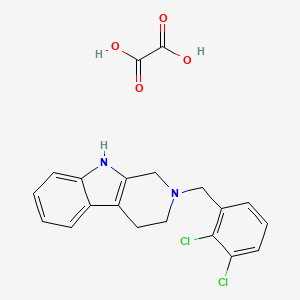![molecular formula C20H13IN2OS B5085359 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors, which are known to target and inhibit the activity of specific enzymes involved in cancer cell growth and proliferation.
作用機序
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide exerts its anti-cancer effects by inhibiting the activity of EGFR. EGFR is a transmembrane receptor tyrosine kinase that is overexpressed in various types of cancer cells. Upon activation, EGFR initiates downstream signaling pathways that promote cancer cell growth and proliferation. N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been shown to have potent anti-cancer effects in various preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been shown to inhibit the activity of EGFR in normal cells, indicating that it may have a favorable safety profile.
実験室実験の利点と制限
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, and its mechanism of action is well understood. However, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide also has some limitations. It is a relatively potent inhibitor of EGFR, which may limit its use in certain experiments. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has a short half-life, which may limit its efficacy in vivo.
将来の方向性
There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide. One potential direction is the development of more potent and selective inhibitors of EGFR. In addition, the combination of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide with other anti-cancer agents may enhance its efficacy. Another potential direction is the investigation of the role of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, the development of novel drug delivery systems may enhance the efficacy and safety of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in vivo.
合成法
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 2-iodobenzamide, which is then reacted with 3-(1,3-benzothiazol-2-yl)phenylamine to produce N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide. The final product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is known to be overexpressed in various types of cancer cells. Inhibition of EGFR activity leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBKKEVYIXRSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)


![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)

![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)

![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)

![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)